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Compound of Interest

Compound Name: Morpholin-4-ylurea

Cat. No.: B14717392 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into

drug candidates to enhance their pharmacological properties. When combined with a urea

moiety at the 4-position, the resulting Morpholin-4-ylurea scaffold has emerged as a versatile

pharmacophore with significant therapeutic potential across a range of diseases, most notably

in oncology and infectious diseases. This technical guide provides an in-depth review of the

current understanding of Morpholin-4-ylurea derivatives, focusing on their synthesis,

biological activities, and mechanisms of action.

Quantitative Analysis of Biological Activity
The therapeutic efficacy of Morpholin-4-ylurea derivatives has been quantified in numerous

studies. The following tables summarize the in vitro activity of representative compounds

against various cancer cell lines and microbial strains, primarily reported as half-maximal

inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, respectively.

Anticancer Activity
Morpholin-4-ylurea derivatives have demonstrated potent cytotoxic effects against a variety of

cancer cell lines. A significant number of these compounds function as inhibitors of the

phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin

(mTOR) signaling pathway, a critical cascade that is often dysregulated in cancer.[1][2][3][4]
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Compound ID Target/Cell Line IC50 (µM) Reference

10j mTOR 1.1 [5]

PI3Kα 0.92 [5]

A549 (Lung

Carcinoma)
14.3 [5]

PC-3 (Prostate

Cancer)
8.77 [5]

MCF-7 (Breast

Cancer)
10.2 [5]

Hela (Cervical

Cancer)
9.54 [5]

HepG2 (Liver Cancer) 11.8 [5]

17p PI3Kα 0.0318 [6]

PI3Kδ 0.0154 [6]

Compound 2g
SW480 (Colon

Carcinoma)
5.10 [7]

MCF-7 (Breast

Cancer)
19.60 [7]

Compound 46 PI3Kα - [1]

mTOR - [1]

Compound 48 PI3Kα - [1]

mTOR - [1]

Antimicrobial Activity
Derivatives of the Morpholin-4-ylurea scaffold have also been investigated for their

antimicrobial properties, showing activity against both bacterial and fungal pathogens.
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Compound ID Microorganism MIC (µg/mL) Reference

Compound 12
Mycobacterium

smegmatis
15.6 [8]

Compound 3 Candida albicans >1000 [8]

Compound 8 Escherichia coli 1000 [8]

Yersinia

pseudotuberculosis
1000 [8]

Pseudomonas

aeruginosa
500 [8]

Enterococcus faecalis 500 [8]

Staphylococcus

aureus
500 [8]

Bacillus cereus 500 [8]

Candida albicans 500 [8]

Saccharomyces

cerevisiae
500 [8]

Compound 3l
Acinetobacter

baumannii
32 (94.5% inhibition) [9]

Key Experimental Protocols
The following sections detail the generalized methodologies for the synthesis and biological

evaluation of Morpholin-4-ylurea derivatives, based on protocols reported in the cited

literature.

General Synthesis of Morpholin-4-ylurea Derivatives
The synthesis of Morpholin-4-ylurea scaffolds typically involves a multi-step process. A

common route begins with the reaction of a substituted aniline with an appropriate isocyanate

to form the urea linkage. The morpholine moiety is often introduced via nucleophilic

substitution.
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Example Protocol for the Synthesis of a Pyrrolopyrimidine-based Morpholin-4-ylurea:[10]

Synthesis of the Amine Precursor: 6-chloro-7-deazapurine is reacted with benzocaine in

absolute ethanol at reflux overnight to yield ethyl 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-

yl)amino)benzoate.

Formation of the Hydrazide: The resulting ester is then refluxed with hydrazine hydrate to

form the corresponding benzohydrazide.

Formation of the Urea Linkage: The hydrazide is subsequently reacted with a substituted

isocyanate in a suitable solvent such as dimethylformamide (DMF) to yield the final

Morpholin-4-ylurea derivative. The reaction mixture is typically stirred at room temperature

until completion, as monitored by thin-layer chromatography (TLC).

Purification: The crude product is purified by recrystallization from an appropriate solvent or

by column chromatography on silica gel.

In Vitro Anticancer Activity Assessment (MTT Assay)
The cytotoxic activity of Morpholin-4-ylurea derivatives against cancer cell lines is commonly

evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

[7][11]

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴

cells per well and incubated for 24 hours to allow for cell attachment.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds (typically ranging from 0.01 to 100 µM) and incubated for an additional 48 to 72

hours.

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-

buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide

(DMSO) is added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570

nm using a microplate reader.

IC50 Determination: The percentage of cell viability is calculated relative to the untreated

control cells, and the IC50 value is determined by plotting the percentage of viability against

the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
The minimum inhibitory concentration (MIC) of Morpholin-4-ylurea derivatives against various

microorganisms is typically determined using the broth microdilution method.[8][12]

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a

suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a

concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in

a 96-well microtiter plate.

Inoculation: Each well is then inoculated with the standardized microbial suspension.

Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 30-35°C

for 24-48 hours for fungi.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action
As previously mentioned, a primary mechanism of action for the anticancer activity of many

Morpholin-4-ylurea derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][2]

[3][4] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.

[13][14][15][16] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell

division and resistance to apoptosis.
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The morpholine moiety of these inhibitors often forms a key hydrogen bond with the hinge

region of the ATP-binding pocket of PI3K, contributing to their inhibitory activity.[3][17] By

blocking the activity of PI3K, these compounds prevent the downstream activation of Akt and

mTOR, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis in

cancer cells.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the point of inhibition

by Morpholin-4-ylurea derivatives.
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Caption: PI3K/Akt/mTOR signaling pathway inhibition.

Experimental and Logical Workflow
The development of novel Morpholin-4-ylurea derivatives follows a structured workflow from

initial design and synthesis to comprehensive biological evaluation. The following diagram
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illustrates a typical workflow for the discovery and preclinical assessment of these compounds.
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Caption: Drug discovery workflow for Morpholin-4-ylurea derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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